molecular formula C10H9Cl4NO B5814683 2,2,2-trichloro-N-[2-(3-chlorophenyl)ethyl]acetamide

2,2,2-trichloro-N-[2-(3-chlorophenyl)ethyl]acetamide

Cat. No.: B5814683
M. Wt: 301.0 g/mol
InChI Key: YYJXHGJJZQOOPF-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-[2-(3-chlorophenyl)ethyl]acetamide is a chemical compound with the molecular formula C10H9Cl4NO. It is characterized by the presence of multiple chlorine atoms and an acetamide group, making it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-[2-(3-chlorophenyl)ethyl]acetamide typically involves the reaction of 2,2,2-trichloroacetamide with 3-chlorophenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-[2-(3-chlorophenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated acetamides, while reduction may produce dechlorinated derivatives .

Scientific Research Applications

2,2,2-Trichloro-N-[2-(3-chlorophenyl)ethyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: It may be used in studies involving enzyme inhibition or as a model compound for studying biological interactions.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-[2-(3-chlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and altering their activity, leading to various biological outcomes. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-[2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide: This compound shares a similar structure but has additional chlorine atoms on the phenyl ring.

    Acetamide, N-(3-chlorophenyl)-2,2,2-trichloro-: This compound has a similar acetamide group but differs in the positioning of the chlorine atoms.

Uniqueness

2,2,2-Trichloro-N-[2-(3-chlorophenyl)ethyl]acetamide is unique due to its specific arrangement of chlorine atoms and the presence of the 3-chlorophenylethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2,2,2-trichloro-N-[2-(3-chlorophenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl4NO/c11-8-3-1-2-7(6-8)4-5-15-9(16)10(12,13)14/h1-3,6H,4-5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJXHGJJZQOOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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